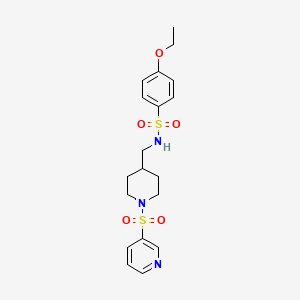

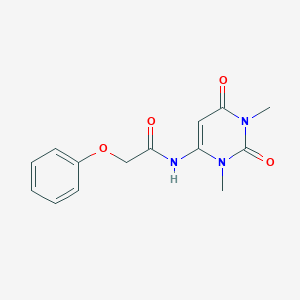

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenoxyacetamide” is a chemical compound . It is also known by registry numbers ZINC000000483392 .

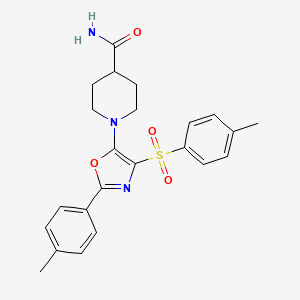

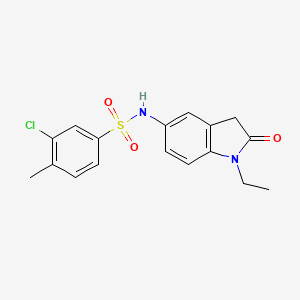

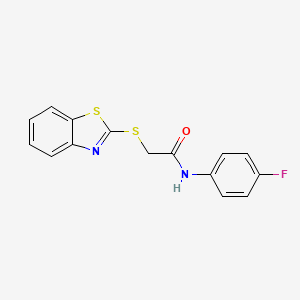

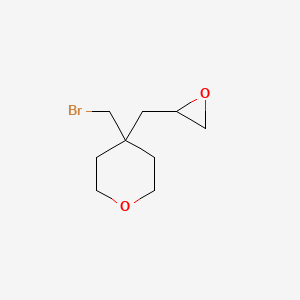

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string:CC1=CC (=C (C (=C1)C)S (=O) (=O)NCC (=O)NCC2=CC (=O)N (C (=O)N2C)C)C . This representation provides a text notation for the compound’s structure, which can be used to generate a visual molecular structure.

Aplicaciones Científicas De Investigación

Organic Synthesis and Aldehyde Derivatives

Aldehyde derivatives serve as fundamental building blocks in organic synthesis. The formyl group in our compound can be a starting point for constructing more complex molecules. For instance, functionalizing nucleic acids with formyl groups allows for multiple application purposes . While few examples of nucleic acids bearing aldehyde groups exist, they hold potential for diverse applications.

Supramolecular Chemistry and Molecular Recognition

Nucleic bases, including uracil derivatives, play a crucial role in supramolecular chemistry. Their ability to interact through hydrogen bonds makes them valuable for molecular recognition and sensor applications. The imide moiety in our compound may contribute to such interactions .

Anticancer Research

Thiourea derivatives, which share structural similarities with our compound, have shown promise as anticancer agents. Researchers have explored combinations of sulfonamide and thiourea derivatives, demonstrating activities against leukemia and solid tumors .

Bicyclic Systems

In one-pot aza-Diels–Alder reactions, our compound has been used to synthesize bis-pyrimidopyrimidines. These bicyclic systems exhibit interesting chemical properties and may find applications in drug discovery or materials science .

Propiedades

IUPAC Name |

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-16-11(8-13(19)17(2)14(16)20)15-12(18)9-21-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHWWLVAROPZMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NC(=O)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394564.png)

![2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid](/img/structure/B2394567.png)

![1-(3,4-Dimethoxyphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2394568.png)

![2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2394573.png)

![(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2394580.png)

![N1-(4-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2394581.png)

![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)